1-[3-(Trimethoxysilyl)propyl]urea chemical structure and properties
1-[3-(Trimethoxysilyl)propyl]urea chemical structure and properties
An In-depth Technical Guide to 1-[3-(Trimethoxysilyl)propyl]urea
Introduction
1-[3-(Trimethoxysilyl)propyl]urea, also known as (3-Ureidopropyl)trimethoxysilane, is a bifunctional organosilane that features a ureido-functional group and hydrolyzable trimethoxysilyl groups.[1] This unique structure allows it to act as a versatile coupling agent and adhesion promoter, effectively bridging organic polymers and inorganic surfaces.[1][2] It is primarily used to form self-assembled monolayers (SAMs) on various substrates. Its applications are widespread, ranging from additives in coatings, adhesives, and sealants to surface modification of nanoparticles for medical and catalytic uses.[1][2][3] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and characterization protocols for researchers and professionals in drug development and materials science.
Chemical Structure and Properties
The molecule consists of a propyl chain linking a urea (B33335) functional group to a trimethoxysilyl group.[4][5]
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Chemical Formula : C₇H₁₈N₂O₄Si[6]
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Synonyms : (3-Ureidopropyl)trimethoxysilane, Ureidopropyltrimethoxysilane, N-(3-(trimethoxysilyl)propyl)urea[1][3][5]
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CAS Number : 23843-64-3[3]
Physicochemical Properties
The key physical and chemical properties of 1-[3-(Trimethoxysilyl)propyl]urea are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | 222.32 g/mol | [6] |
| Appearance | Colorless to light yellow or amber clear liquid | [3][6] |
| Density | 1.15 g/mL at 25 °C | [4][5] |
| Boiling Point | 217-250 °C | [4][5] |
| Melting Point | < -25 °C | [3] |
| Flash Point | 99 °C (210.2 °F) - closed cup | [4] |
| Refractive Index (n20/D) | 1.46 | [4] |
| Vapor Pressure | 1 mmHg at 20 °C | [4] |
| Water Solubility | 240-1000 g/L at 20 °C | [3] |
| Purity | >94.0% to 97% | [6] |
Spectroscopic Identifiers
| Identifier | Value | Reference(s) |
| SMILES | CO--INVALID-LINK--(OC)OC | [4] |
| InChI | 1S/C7H18N2O4Si/c1-11-14(12-2,13-3)6-4-5-9-7(8)10/h4-6H2,1-3H3,(H3,8,9,10) | [4] |
| InChI Key | LVACOMKKELLCHJ-UHFFFAOYSA-N | [4] |
Experimental Protocols
Synthesis of 1-[3-(Trimethoxysilyl)propyl]urea
This protocol describes a common method for synthesizing 1-[3-(Trimethoxysilyl)propyl]urea from the reaction of 3-Aminopropyltrimethoxysilane and urea. The process generates ammonia (B1221849) as a byproduct.[7]
Materials:
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3-Aminopropyltrimethoxysilane (APTMS)
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Urea
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Reaction vessel with mechanical stirrer, condenser, and nitrogen inlet
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Heating mantle
-
Vacuum distillation apparatus
Procedure:
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Reactor Setup: Equip a clean, dry, three-necked flask with a mechanical stirrer, a condenser, and a nitrogen inlet/outlet. Purge the system with dry nitrogen.
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Charging Reactants: Charge the reactor with 3-Aminopropyltrimethoxysilane.
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Reaction Initiation: Under a nitrogen atmosphere and with continuous stirring, gradually add urea to the reactor. A typical molar ratio of APTMS to urea is approximately 1:1, though slight excesses may be used.
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Heating: Heat the reaction mixture to 120-130 °C.[7] Maintain this temperature for several hours (typically 4-6 hours) to ensure the reaction goes to completion.[7] Ammonia gas will be evolved as a byproduct and should be safely vented or trapped in an acidic solution.
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Monitoring: The reaction progress can be monitored by techniques such as FT-IR (disappearance of primary amine peaks from APTMS) or titration to determine the remaining amine content.[8]
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Purification: After the reaction is complete, cool the mixture to room temperature. The crude product can be purified by vacuum distillation to remove any unreacted starting materials and byproducts, yielding the final 1-[3-(Trimethoxysilyl)propyl]urea product.
Caption: Synthesis workflow for 1-[3-(Trimethoxysilyl)propyl]urea.
Characterization Protocols
NMR spectroscopy is used to confirm the chemical structure of the synthesized product.
Sample Preparation:
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Dissolve 10-20 mg of the purified 1-[3-(Trimethoxysilyl)propyl]urea sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[8]
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Vortex the tube until the sample is fully dissolved.
¹H-NMR Spectroscopy:
-
Instrument: 400 MHz (or higher) NMR Spectrometer.[9]
-
Parameters: Acquire the spectrum at room temperature. Calibrate chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[8]
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Expected Resonances:
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~0.6 ppm (triplet, 2H): -Si-CH₂-
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~1.5 ppm (multiplet, 2H): -CH₂-CH₂-CH₂-
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~3.1 ppm (quartet, 2H): -CH₂-NH-
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~3.5 ppm (singlet, 9H): -Si(OCH₃)₃
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~4.5-5.5 ppm (broad singlets, 3H): -NH-C(O)-NH₂
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FT-IR spectroscopy is used to identify the key functional groups present in the molecule.
Sample Preparation:
-
Liquid Sample: Place a drop of the neat liquid sample between two KBr or NaCl plates to form a thin film.
-
ATR: Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a drop of the sample directly onto the ATR crystal.
Data Acquisition:
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Instrument: FT-IR Spectrometer.
-
Parameters: Scan the sample typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum first and subtract it from the sample spectrum.
-
Expected Characteristic Absorption Bands:
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3300-3450 cm⁻¹: N-H stretching vibrations from the urea group.[10]
-
2840-2950 cm⁻¹: C-H stretching vibrations of the propyl and methyl groups.[11]
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~1650-1680 cm⁻¹: C=O stretching (Amide I band) of the urea group.[10]
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~1560-1625 cm⁻¹: N-H bending (Amide II band).[10]
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~1450 cm⁻¹: C-N stretching vibration.[10]
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1080-1100 cm⁻¹: Strong Si-O-C stretching vibrations.[11]
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~800 cm⁻¹: Si-O stretching.[11]
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Caption: Workflow for structural characterization of the final product.
Mechanism of Action as a Coupling Agent
1-[3-(Trimethoxysilyl)propyl]urea functions as a molecular bridge between inorganic substrates and organic polymers. This process occurs in two main steps.
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Hydrolysis: In the presence of water, the three methoxy (B1213986) groups (-OCH₃) attached to the silicon atom undergo hydrolysis to form reactive silanol (B1196071) groups (-Si-OH). This reaction is often catalyzed by acid or base.
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Condensation and Bonding: The newly formed silanol groups can then condense with hydroxyl groups present on the surface of inorganic substrates (like glass, silica, or metal oxides), forming stable covalent Si-O-Substrate bonds. They can also self-condense with other silanol groups to form a cross-linked polysiloxane network on the surface. The organofunctional urea group remains oriented away from the surface, where it can interact with an organic polymer matrix through hydrogen bonding or physical entanglement, thereby improving adhesion and compatibility between the two phases.
Caption: Mechanism of 1-[3-(Trimethoxysilyl)propyl]urea as a coupling agent.
Safety Information
1-[3-(Trimethoxysilyl)propyl]urea is associated with several hazards. It is crucial to handle this chemical with appropriate safety precautions.
-
Hazard Statements :
-
Precautionary Statements :
Always consult the Safety Data Sheet (SDS) before handling this compound.[12] The chemical should be stored under an inert gas (nitrogen or argon) at 2-8°C.[3]
References
- 1. Supplier of 3-UREIDOPROPYLTRIMETHOXYSILANE | Bulk Manufacturer & Distributor [silsource.com]
- 2. ulprospector.com [ulprospector.com]
- 3. lookchem.com [lookchem.com]
- 4. 1- 3-(Trimethoxysilyl)propyl urea 97 23843-64-3 [sigmaaldrich.com]
- 5. 1- 3-(Trimethoxysilyl)propyl urea 97 23843-64-3 [sigmaaldrich.com]
- 6. 1-[3-(Trimethoxysilyl)propyl]urea | CymitQuimica [cymitquimica.com]
- 7. CN104628760A - Synthesis preparation method of urea propyl triethoxysilane-methanol solution - Google Patents [patents.google.com]
- 8. publikationen.reutlingen-university.de [publikationen.reutlingen-university.de]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chemicalbook.com [chemicalbook.com]
- 13. 1-[3-(Trimethoxysilyl)propyl]urea | 23843-64-3 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
